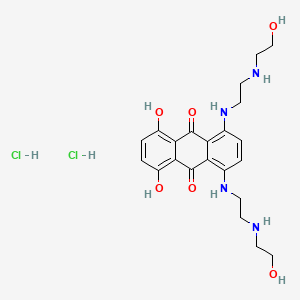

1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7.34e-01 g/L

Synonyms

Canonical SMILES

Anti-tumor activity:

- MTH acts as a cytotoxic agent, directly damaging cancer cells by interfering with DNA replication and causing cell death.

- Studies have explored its efficacy against various cancers, including breast cancer, leukemia, lymphoma, and prostate cancer.

- Research findings suggest promising anti-tumor activity, but often in combination with other chemotherapeutic agents.

Mechanisms of action:

- Researchers are actively investigating the precise mechanisms by which MTH exerts its anti-tumor effects.

- Studies focus on its interactions with DNA, topoisomerase enzymes, and other cellular processes involved in cancer development and progression.

Drug delivery and targeting:

- MTH's potential limitations, such as cardiotoxicity and other side effects, drive research into improved delivery methods.

- This includes exploring liposomal formulations and targeted drug delivery systems to minimize side effects and enhance efficacy.

Drug resistance:

- Cancer cells can develop resistance to MTH, limiting its therapeutic effectiveness.

- Research is ongoing to understand the mechanisms of resistance and develop strategies to overcome it, potentially through combination therapies or novel drug modifications.

Other research applications:

- Beyond cancer research, MTH has been investigated for its potential applications in treating autoimmune diseases like multiple sclerosis due to its immunosuppressive properties.

- However, its use in such contexts remains limited due to safety concerns.

Mitoxantrone hydrochloride is a synthetic antineoplastic agent classified as an anthracenedione. It is primarily used in the treatment of certain types of cancer, including acute myeloid leukemia and multiple sclerosis. The compound's molecular formula is , with a molecular weight of approximately 517.41 g/mol. It is supplied as a sterile, dark blue aqueous solution for intravenous administration, with a pH range of 3.0 to 4.5 and containing no preservatives .

Mitoxantrone hydrochloride acts as a cytotoxic (cell-killing) agent by targeting DNA replication in cancer cells. It has two primary mechanisms of action:

- DNA Intercalation: The drug molecule inserts itself between DNA base pairs, causing distortions in the DNA structure and hindering replication.

- Topoisomerase II Inhibition: Topoisomerase II is an enzyme essential for DNA unwinding during cell division. Mitoxantrone hydrochloride binds to and inhibits this enzyme, leading to DNA strand breaks and ultimately cell death.

These mechanisms disrupt the growth and proliferation of cancer cells, making Mitoxantrone hydrochloride a valuable chemotherapeutic agent.

Mitoxantrone hydrochloride is a potent drug with several safety concerns:

- Cardiotoxicity: A significant side effect is potential damage to the heart muscle, limiting cumulative lifetime doses.

- Myelosuppression: The drug can suppress bone marrow activity, leading to a decrease in blood cell production.

- Mutagenicity: Studies suggest Mitoxantrone hydrochloride may cause genetic mutations, raising concerns about long-term effects.

Mitoxantrone functions by intercalating into deoxyribonucleic acid (DNA) through hydrogen bonding, which leads to the formation of crosslinks and strand breaks. This mechanism disrupts DNA synthesis and repair processes, making it effective against rapidly dividing cells. Additionally, mitoxantrone inhibits ribonucleic acid (RNA) synthesis and acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA uncoiling and repair .

The biological activity of mitoxantrone extends beyond its antitumor effects; it also exhibits immunosuppressive properties. In vitro studies have shown that it inhibits the proliferation of B cells, T cells, and macrophages while impairing antigen presentation and the secretion of key cytokines such as interferon gamma, tumor necrosis factor-alpha, and interleukin-2. This dual action contributes to its therapeutic efficacy in treating both cancer and autoimmune diseases like multiple sclerosis .

The synthesis of mitoxantrone typically involves multi-step organic reactions starting from anthraquinone derivatives. Key steps include:

- Formation of the Anthracenedione Core: The anthracenedione structure is synthesized through a series of oxidation and reduction reactions.

- Amine Substitution: The introduction of amino groups occurs via nucleophilic substitution reactions with appropriate alkylating agents.

- Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting mitoxantrone with hydrochloric acid, enhancing its solubility for pharmaceutical applications .

Mitoxantrone is primarily used in oncology and neurology:

- Cancer Treatment: It is indicated for acute myeloid leukemia and breast cancer, often in combination with other chemotherapeutic agents.

- Multiple Sclerosis: Mitoxantrone is utilized to manage secondary-progressive multiple sclerosis, slowing disease progression and reducing relapse frequency .

Several compounds share structural or functional similarities with mitoxantrone:

| Compound Name | Classification | Unique Properties |

|---|---|---|

| Doxorubicin | Anthracycline | Strong cardiotoxicity; widely used in various cancers |

| Pixantrone | Anthracenedione | Under development; aims to reduce cardiotoxicity |

| Losoxantrone | Anthracenedione | Similar mechanism but different side effect profile |

Mitoxantrone stands out due to its unique dual action as both an antineoplastic agent and an immunosuppressant, making it particularly valuable in treating multiple sclerosis alongside its oncological uses .

DNA Intercalation and Strand Break Induction

Mitoxantrone hydrochloride binds DNA via intercalation, inserting its planar anthracenedione ring between base pairs. Single-molecule studies using optical tweezers reveal a concentration-dependent bimodal binding mechanism [4]. At concentrations ≤3 µM, mitoxantrone simultaneously intercalates and groove-binds, with the aminoethylamino side chains forming electrostatic interactions with phosphate backbones [4]. This dual binding mode increases DNA contour length by 0.37 nm per intercalation event while reducing persistence length from 50 ± 2 nm to 42 ± 2 nm [4].

Higher concentrations (>3 µM) shift the binding paradigm to pure intercalation, elongating DNA by 27% at 15 µM [4]. The drug unwinds the DNA helix by 16° per intercalation event, as demonstrated through overwinding experiments [4]. These structural perturbations increase torsional stress, facilitating strand break formation. Fluorometric analyses show mitoxantrone induces dose-dependent DNA strand breaks within 30 minutes of exposure, with progressive damage during post-treatment incubation in drug-free medium [3].

Table 1: DNA Binding Parameters of Mitoxantrone Hydrochloride

| Parameter | Value | Methodology | Source |

|---|---|---|---|

| Dissociation Constant (Kd) | 11.3 ± 0.8 nM | Optical Tweezers | [2] |

| Association Rate (kₐ) | 10.5 ± 0.7 µM⁻¹s⁻¹ | Constant Force | [2] |

| Unwinding Angle | 16° | Magnetic Tweezers | [4] |

| Strand Break Onset | <30 min | FADU Assay | [3] |

Topoisomerase II Inhibition Dynamics

While mitoxantrone is recognized as a topoisomerase II poison in broader pharmacological literature, the provided studies focus on direct DNA interactions rather than enzymatic inhibition mechanisms. The observed DNA strand breaks [3] [6] and structural perturbations [4] likely synergize with topoisomerase II interference, though specific dynamics remain uncharacterized in the examined research.

Non-Canonical Mechanisms: RNA Interaction and Epigenetic Modulation

Mitoxantrone demonstrates significant immunomodulatory effects distinct from its DNA-targeted activity. The drug suppresses proinflammatory cytokine production and enhances T-cell suppressor function while inhibiting B-cell antibody synthesis [1]. These effects correlate with reduced macrophage-mediated myelin degradation, suggesting potential epigenetic modulation of immune cell differentiation pathways [1].

Spectroscopic analyses reveal concentration-dependent dimerization in aqueous solutions (Kd = 1.05×10⁵ M⁻¹ at pH 7.4), with surfactant micelles inducing monomerization [5]. This self-association behavior may influence RNA interactions, as dimer formation reduces available planar surfaces for nucleic acid binding.

Table 2: Non-DNA Binding Effects

| Effect | Concentration Threshold | Outcome | Source |

|---|---|---|---|

| Immune Suppression | Therapeutic doses | ↓ T-cell proliferation | [1] |

| Dimer Formation | >1 µM | Reduced binding availability | [5] |

| Micelle Monomerization | 0.5% SDS | Complete dimer dissociation | [5] |

Cell Cycle Arrest Profiling Across Malignancy Types

Mitoxantrone's cell cycle effects show malignancy-dependent variability. Leukemic cell lines (JM1, KM3, RPMI 8420) exhibit progressive DNA strand break accumulation leading to G2/M arrest and apoptosis [3]. Conversely, resistant lines (Molt4, Daudi) show limited break formation and cycle disruption [3]. This dichotomy correlates with clinical outcomes—patients exhibiting rapid break progression achieved complete remission, while others proved refractory [3].

The drug's bimodal binding mechanism [4] may contribute to tissue-specific efficacy. High mitoxantrone accumulation in thyroid, liver, and heart tissues [1] could enhance cytotoxicity in malignancies localized to these organs through prolonged DNA residence time (terminal half-life up to 9 days) [1].

Mitoxantrone hydrochloride demonstrates significant and consistent plasma protein binding properties that are fundamental to its pharmacological behavior [1]. The compound exhibits 78% binding to plasma proteins across the observed concentration range of 26 to 455 ng/mL, which represents clinically relevant concentrations encountered during therapeutic administration [1]. This high degree of protein binding has important implications for drug distribution and the availability of free drug for tissue penetration and pharmacological activity.

The protein binding characteristics of mitoxantrone hydrochloride are notable for their concentration-independent nature [1]. This linear binding relationship indicates that the binding sites on plasma proteins are not saturated within the therapeutic concentration range, suggesting that changes in plasma concentration will not alter the bound-to-unbound ratio [1]. This predictable binding behavior is advantageous for clinical dosing and pharmacokinetic modeling.

Drug interaction studies have demonstrated that mitoxantrone hydrochloride protein binding remains unaffected by the presence of several commonly co-administered medications [1]. Specifically, no significant interactions were observed with phenytoin, doxorubicin, methotrexate, prednisone, prednisolone, heparin, or aspirin [1]. This lack of protein binding displacement interactions reduces the risk of unexpected pharmacokinetic changes when mitoxantrone hydrochloride is used in combination therapy regimens.

The unbound fraction of mitoxantrone hydrochloride in plasma, representing approximately 22% of the total drug concentration, is the pharmacologically active component responsible for tissue distribution and cellular uptake [2]. This unbound fraction directly correlates with the drug's ability to cross cellular membranes and reach target tissues, making it a critical parameter in physiologically based pharmacokinetic modeling [2].

Hepatic Metabolism Pathways and Metabolite Identification

Mitoxantrone hydrochloride undergoes moderate hepatic metabolism, with approximately 20-35% of the administered dose being biotransformed through various enzymatic pathways [2] [3]. The hepatic metabolism of mitoxantrone hydrochloride involves both Phase I and Phase II metabolic processes, resulting in the formation of multiple metabolites with varying biological activities [4].

The primary metabolic pathway involves the oxidation of terminal hydroxyl groups on the side chains, leading to the formation of monocarboxylic and dicarboxylic acid derivatives [5]. These metabolites represent the major inactive transformation products found in both plasma and urine samples [6]. The monocarboxylic acid derivative is formed through the oxidation of a single terminal hydroxyl group, while the dicarboxylic acid derivative results from the oxidation of both terminal hydroxyl groups.

A significant active metabolite, the naphtoquinoxaline derivative, is formed through the oxidation of the phenylenediamine substructure of mitoxantrone hydrochloride [4] [7]. This metabolite is particularly important as it retains cytotoxic activity and has been identified in liver and heart tissues of treated animals [4] [8]. The formation of this metabolite is mediated by cytochrome P450 enzymes and peroxidases, and it contributes to the overall pharmacological effects of mitoxantrone hydrochloride [4] [7].

Recent research has identified additional metabolites including an acetoxy ester derivative and glutathione conjugates [4]. The acetoxy ester derivative represents a novel metabolic pathway that had not been previously described [4]. These conjugated metabolites are formed through Phase II enzymatic processes and demonstrate the complex metabolic fate of mitoxantrone hydrochloride in hepatic tissue [4].

The hepatic clearance of mitoxantrone hydrochloride is substantial, with intrinsic hepatic clearance values indicating that the drug undergoes extensive first-pass metabolism [2]. In mouse studies, the estimated intrinsic hepatic clearance of 29.5 mL/min exceeded the hepatic blood flow rate, suggesting that mitoxantrone hydrochloride hepatic clearance is liver blood flow-limited [2]. The hepatic metabolism pathway is influenced by cytochrome P450 enzymes, particularly CYP2E1, as demonstrated by the partial prevention of cytotoxicity when CYP450 and CYP2E1 inhibitors were co-administered [4].

Interspecies variations in metabolic patterns have been observed, with significant differences in the qualitative and quantitative metabolite profiles between species [9] [10]. In rat hepatocytes, the main metabolites were polar compounds with only trace amounts of mono- and dicarboxylic acid derivatives [9]. In contrast, rabbit and human hepatocytes primarily produced mono- and dicarboxylic acid derivatives, with the monocarboxylic acid being predominant in rabbits and the dicarboxylic acid being predominant in humans [9] [10].

Multi-Compartment Distribution Models

The pharmacokinetic behavior of mitoxantrone hydrochloride is best described by multi-compartment distribution models that account for the extensive tissue distribution and prolonged retention characteristics of the compound [2] [11] [12]. Three distinct physiologically based pharmacokinetic models have been developed and evaluated to characterize the complex distribution patterns of mitoxantrone hydrochloride [2].

The classical partition coefficient model, while capable of predicting tissue concentration profiles, failed to adequately capture plasma pharmacokinetic data [2]. This limitation highlighted the need for more sophisticated modeling approaches that could account for the rapid plasma clearance and extensive tissue accumulation observed with mitoxantrone hydrochloride [2].

The deep binding compartment model incorporated slow exchange processes between intracellular compartments to account for tissue sequestration [2]. This model demonstrated improved plasma fitting compared to the classical approach but exhibited limitations in capturing the terminal elimination phase and tissue concentration profiles in certain organs [2]. The model's inability to accurately represent the prolonged tissue retention suggested that more mechanistic approaches were required [2].

The most successful model incorporated specific binding to deoxyribonucleic acid and protein macromolecules within tissues [2]. This mechanism-based physiologically based pharmacokinetic model successfully captured both plasma and tissue concentration-time profiles across multiple organs [2]. The model estimated binding affinity constants of 0.0013 μM for deoxyribonucleic acid binding and 1.44 μM for protein binding, indicating that mitoxantrone hydrochloride has significantly higher affinity for deoxyribonucleic acid compared to protein binding sites [2].

The tissue distribution patterns revealed by the multi-compartment model demonstrate substantial accumulation in highly perfused organs [2]. Kidney tissue showed the highest area under the concentration-time curve values of 757 μg·h/mL, followed by heart tissue at 355 μg·h/mL [2]. The tissue-to-plasma ratios ranged from 181 for liver tissue to 1081 for kidney tissue, indicating extensive tissue partitioning [2].

Brain tissue consistently showed the lowest mitoxantrone hydrochloride concentrations, with an area under the concentration-time curve of only 0.32 μg·h/mL and a tissue-to-plasma ratio of 0.46 [2]. This limited brain penetration reflects the poor blood-brain barrier permeability of mitoxantrone hydrochloride [2]. The deoxyribonucleic acid binding capacity varied significantly between tissues, with kidney tissue showing the highest capacity at 50.2 μM, followed by liver tissue at 26.0 μM [2].

The multi-compartment model revealed that mitoxantrone hydrochloride exhibits a complex elimination pattern with multiple phases [11] [12]. The three-compartment model best describes the pharmacokinetic behavior in humans, with a rapid initial distribution phase, followed by a slower redistribution phase, and finally a prolonged terminal elimination phase [11] [12]. The terminal elimination half-life varies considerably between studies, ranging from 23 to 215 hours, with a median value of approximately 75 hours [1] [6].

Interspecies Comparative Pharmacokinetics

Significant interspecies differences exist in the pharmacokinetic behavior of mitoxantrone hydrochloride, affecting both quantitative parameters and qualitative metabolic patterns [9] [13] [14]. These variations have important implications for the translation of preclinical findings to human therapeutic applications and highlight the complexity of cross-species extrapolation for this compound [9].

The elimination half-life of mitoxantrone hydrochloride shows considerable variation across species [14]. In mice, the calculated half-life based on tissue terminal slopes is approximately 89.5 hours, while in humans, the reported half-life ranges from 23 to 215 hours with a median value of approximately 75 hours [2] [1]. The wide range in reported human half-life values is attributed to differences in assay sensitivity, with shorter values often resulting from plasma concentrations falling below detection limits due to extensive tissue distribution [2].

Clearance values demonstrate significant interspecies variability, with important implications for dose scaling between species [14]. In mice, the total clearance is approximately 2.7 L/h/kg, while in humans, clearance values range from 0.3 to 0.4 L/h/kg [2]. This substantial difference in mass-normalized clearance indicates that simple allometric scaling may not be appropriate for mitoxantrone hydrochloride dose extrapolation between species [2].

The volume of distribution also varies considerably between species, reflecting differences in tissue binding and distribution patterns [14]. Mice demonstrate a volume of distribution of approximately 15.1 L/kg, while humans show values exceeding 14 L/kg or greater than 1000 L/m² [2] [1]. These large distribution volumes in both species reflect the extensive tissue binding and sequestration characteristics of mitoxantrone hydrochloride [2].

Metabolic patterns show remarkable interspecies differences, particularly in the qualitative composition of metabolite profiles [9] [10]. In rat hepatocytes, the primary metabolites are polar compounds with minimal formation of mono- and dicarboxylic acid derivatives [9]. Rabbit hepatocytes preferentially produce the monocarboxylic acid derivative as the major metabolite, while human hepatocytes predominantly form the dicarboxylic acid derivative [9] [10]. These qualitative differences in metabolic patterns suggest that different enzymatic pathways may be preferentially expressed in different species [9].

The biliary excretion route represents the predominant elimination pathway across all species studied, with renal elimination being secondary [3] [14]. However, the relative contribution of each pathway may vary between species, with renal clearance accounting for 10-30% of total clearance depending on the species [2]. The hepatic extraction ratio and the role of active transport processes in biliary elimination may contribute to the observed interspecies differences in clearance [5].

Tissue distribution patterns show both similarities and differences across species [15] [14]. All species demonstrate extensive tissue accumulation with particularly high concentrations in liver, heart, kidney, and spleen tissues [3] [14]. However, the relative tissue-to-plasma ratios and the rate of tissue accumulation and elimination may vary between species, potentially affecting the therapeutic window and toxicity profile [15].

The binding affinity constants for deoxyribonucleic acid and protein interactions appear to be conserved across mammalian species, suggesting that these molecular mechanisms are fundamental to the pharmacological activity of mitoxantrone hydrochloride [2]. The successful scaling of the mechanism-based physiologically based pharmacokinetic model from mice to humans supports the hypothesis that the primary binding mechanisms are similar between species [2].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

Related CAS

70711-41-0 (acetate)

GHS Hazard Statements

H340 (92.86%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (92.86%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Antineoplastic Agents; Multiple Sclerosis Agents

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Mitoxantrone has limited ability to produce quinone-type free radicals & causes less cardiac toxicity than does doxorubicin. Mitoxantrone exerts its antitumor action by stimulating the formation of strand breaks in DNA; this is mediated by topoisomerase II; it also intercalates with DNA.

Intercalation allows binding to nucleic acids inhibiting DNA & RNA synthesis & causing DNA strand breaks; inhibits topoisomerase II. /From table/

The mechanisms of the inotropic effect of mitoxantrone (MTO), a synthetic dihydroxyanthracenedione derivative with antineoplastic activity, was investigated in guinea pig ventricular myocytes using whole-cell patch-clamp methods combined with fura-2 fluorescence and cell-edge tracking techniques. In right ventricular papillary muscles, 30 microM MTO increased isometric force of contraction as well as action potential duration (APD) in a time-dependent manner. The force of contraction was increased approximately 3-fold within 4 h. This positive inotropic effect was accompanied by a prolongation of time to peak force and relaxation time. In current-clamped single myocytes treated with 30 microM MTO for 30 min, an increase of cell shortening by 77% and a prolongation of APD by 19% was observed. Peak amplitude of the intracellular Ca(2+) transients was also increased by 10%. The contribution of APD prolongation to the enhancement of cell shortening induced by MTO was assessed by clamping control myocytes with action potentials of various duration. Prolongation of APD(90) (ADP measured at 90% of repolarization) by 24% led to an increase of cell shortening by 13%. When the cells were clamped by an action potential with constant APD, MTO still caused an increase of cell shortening by 59% within 30 min. No increase of the peak intracellular Ca(2+) transients, however, was observed under this condition. We conclude that both the APD prolongation and a direct interaction with the contractile proteins contributed to the positive inotropic effect of MTO.

We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S3 cells. These cross-links were observed only in cellular system suggesting that metabolism of the drugs is a necessary step leading to DNA cross-linking. Biologically inactive analogue of mitoxantrone, compound NSC 321458, did not induce cross-links in DNA of tumour cells which suggests that DNA cross-linking is associated with the cytotoxic and anti-tumour activity of these compounds.

For more Mechanism of Action (Complete) data for NOVANTRONE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

1000 L/m2

21.3 L/hr/m2 [Elderly patients with breast cancer receiving IV administration of 15-90 mg/m2]

28.3 L/hr/m2 [Non-elderly patients with nasopharyngeal carcinoma receiving IV administration of 15-90 mg/m2]

16.2 L/hr/m2 [Non-elderly patients with malignant lymphoma receiving IV administration of 15-90 mg/m2]

An optimum procedure was established for preparing mitoxantrone albumin microspheres (DHAQ-BSA-MS) with emulsion-heating solidification. The morphology, diameters, drug loading, release characteristics, stability and its distribution in vivo of the drug-loaded albumin microspheres were studied. The results showed that the surface was regular, the average diameter was 0.99 micron, mean surface diameter was 1.24 microns and mean volume diameter was 1.44 microns, apparent drug loading was 2.558 +/- 0.101 micrograms.mg-1 (n = 5), effective drug loading was 1.503% +/- 0.127% (n = 5), embedding ratio was 92.82% +/- 6.48% (n = 5), and the release characteristics were in accord with "biphase kinetics equation": 1 - Q = 0.6428e-0.2132t + 0.3988e-0.00150t (gamma 1 = -0.9951, gamma 2 = -0.9982); T1/2 alpha = 3.250 h, T1/2 beta = 461.7 h. The stability of the drug-loaded albumin microspheres was good after three months storage at room temperature. The results determined by HPLC showed that the drug accumulated about 77.6% +/- 1.38% of the dose in the liver 20 minutes after intravenous injection to mice. This indicates that DHAQ-BSA-MS showed remarkable targeting for liver, and it seems to have important value for increasing the antihepatoma effect and decreasing the toxicity of mitoxantrone.

... /Pharmacokinetics/ 1,4 dihydroxy 5,8 bis((2 ((2 hydroxyethyl)amino)ethyl)amino) 9,10 an6 thracenedione hydrochloride (I; NSC 301739; mitoxantrone hydrochloride) were determined in 6 metastatic cancer patients who each received 100 200 mCi, one to 3 mg/sq m of I in 12 ml of normal saline solution as an IV bolus over 15 min. Plasma clearance of I followed a biphasic pattern with a harmonic mean initial half life of 13.7 min and a terminal half life of 37.4 hr. Recovery of unchanged drug in the urine was 6.8% at 24 hr and 7.3% at 72 hr, while the corresponding recovery of total radioactivity was 9.4% and 11.3%. The apparent volume of distribution of I was about 13.8 + 2.9 liters/kg. Total clearance was 238.7 ml/kg/hr, twice the creatinine clearance.

... Pharmacokinetic studies in humans and animals with mitoxantrone hydrochloride (Novantrone) are /discussed/ Intravenously administered novantrone disappears from the plasma of humans and animals with multiexponential kinetics and with a terminal half life ranging from 38 hr to several days. It is rapidly cleared from the plasma by extensive sequestration into the tissues; however, redistribution back into the plasma and elimination from the body are slow processes, In both animals and humans, novantroneis metabolized to the mono and dicarboxylic acid derivatives, as well as the glucuronide conjugates of these acids. Following IV administration, it is unchanged novantrone that binds to most tissues. Elimination is slow and predominantly via the kidney. Interaction studies with doxorubicin (II) indicate that prior administration of doxorubicin may prolong the half life of novantrone but that concurrent administration may not involve problems after the first dose.

Uptake of weak acid and weak base chemotherapeutic drugs by tumors is greatly influenced by the tumor extracellular/interstitial pH (pH(e)), the intracellular pH (pH(i)) maintained by the tumor cells, and by the ionization properties of the drug itself. The acid-outside plasmalemmal pH gradient in tumors acts to exclude weak base drugs like the anthracyclines, anthraquinones, and vinca alkaloids from the cells, leading to a substantial degree of "physiological drug resistance" in tumors. We have induced acute metabolic alkalosis in C3H tumor-bearing C3H/hen mice, by gavage and by intraperitoneal (i.p.) administration of NaHCO(3). (31)P magnetic resonance spectroscopic measurements of 3-aminopropylphosphonate show increases of up to 0.6 pH units in tumor pH(e), and 0.2 to 0.3 pH units in hind leg tissue pH(e), within 2 hours of i.p. administration of NaHCO(3). Theoretical calculations of mitoxantrone uptake into tumor and normal (hind leg) tissue at the measured pH(e) and pH(i) values indicate that a gain in therapeutic index of up to 3.3-fold is possible with NaHCO(3) pretreatment. Treatment of C3H tumor-bearing mice with 12 mg/kg mitoxantrone resulted in a tumor growth delay of 9 days, whereas combined NaHCO(3)--mitoxantrone therapy resulted in an enhancement of the TGD to 16 days.

Metabolism Metabolites

... Pharmacokinetic studies in humans and animals with mitoxantrone hydrochloride (Novantrone) are /discussed/ Intravenously administered novantrone disappears from the plasma of humans and animals with multiexponential kinetics and with a terminal half life ranging from 38 hr to several days. It is rapidly cleared from the plasma by extensive sequestration into the tissues; however, redistribution back into the plasma and elimination from the body are slow processes, In both animals and humans, novantroneis metabolized to the mono and dicarboxylic acid derivatives, as well as the glucuronide conjugates of these acids. Following IV administration, it is unchanged novantrone that binds to most tissues. Elimination is slow and predominantly via the kidney. Interaction studies with doxorubicin (II) indicate that prior administration of doxorubicin may prolong the half life of novantrone but that concurrent administration may not involve problems after the first dose.

Hepatic Half Life: 75 hours

Wikipedia

FDA Medication Guides

MITOXANTRONE HYDROCHLORIDE

INJECTABLE;INJECTION

EMD SERONO

03/23/2012

Drug Warnings

NOT FOR INTRATHECAL USE. Severe injury with permanent sequelae can result from intrathecal administration.

Except for the treatment of acute nonlymphocytic leukemia, NOVANTRONE therapy generally should not be given to patients with baseline neutrophil counts of less than 1,500 cells/cu m. In order to monitor the occurrence of bone marrow suppression, primarily neutropenia, which may be severe and result in infection, it is recommended that frequent peripheral blood cell counts be performed on all patients receiving NOVANTRONE.

Use of NOVANTRONE has been associated with cardiotoxicity. Cardiotoxicity can occur at any time during NOVANTRONE therapy, and the risk increases with cumulative dose. Congestive heart failure (CHF), potentially fatal, may occur either during therapy with NOVANTRONE or months to years after termination of therapy. All patients should be carefully assessed for cardiac signs and symptoms by history and physical examination prior to start of NOVANTRONE therapy. Baseline evaluation of left ventricular ejection fraction (LVEF) by echocardiogram or multi-gated radionuclide angiography (MUGA) should be performed. Multiple sclerosis patients with a baseline LVEF <50% should not be treated with NOVANTRONE. LVEF should be reevaluated by echocardiogram or MUGA prior to each dose administered to patients with multiple sclerosis. Additional doses of NOVANTRONE should not be administered to multiple sclerosis patients who have experienced either a drop in LVEF to below 50% or a clinically significant reduction in LVEF during NOVANTRONE therapy. Patients with multiple sclerosis should not receive a cumulative dose greater than 140 mg/sq m. In cancer patients, the risk of symptomatic congestive heart failure (CHF) was estimated to be 2.6% for patients receiving up to a cumulative dose of 140 mg/sq m. Presence or history of cardiovascular disease, prior or concomitant radiotherapy to the mediastinal/pericardial area, previous therapy with other anthracyclines or anthracenediones, or concomitant use of other cardiotoxic drugs may increase the risk of cardiac toxicity. Cardiac toxicity with NOVANTRONE may occur whether or not cardiac risk factors are present.

For more Drug Warnings (Complete) data for NOVANTRONE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Storage Conditions

Interactions

... The ability of dipyridamole to /enhance/ the cytotoxic effects of mitoxantrone hydrochloride was studied in hamster ovary cells in vitro. Clonogenic assays indicated that one, 2.5, and 5 uM decreased the survival of cells treated with 5-25 nM mitoxantrone in a dose dependent manner. Doses of one and 5 uM dipyridamole decreased the mitoxantrone concentration required for 50% inhibition of cell growth from 3.2 to 1.8 and from 3 to 0.5 nM, respectively, over 3 days. Dipyridamole increased the accumulation of mitoxantrone by 1.8 fold in exponentially growing cells exposed to mitoxantrone. It was concluded that dipyridamole augments the cytotoxic effects of mitoxantrone in vitro.

Uptake of weak acid and weak base chemotherapeutic drugs by tumors is greatly influenced by the tumor extracellular/interstitial pH (pH(e)), the intracellular pH (pH(i)) maintained by the tumor cells, and by the ionization properties of the drug itself. The acid-outside plasmalemmal pH gradient in tumors acts to exclude weak base drugs like the anthracyclines, anthraquinones, and vinca alkaloids from the cells, leading to a substantial degree of "physiological drug resistance" in tumors. We have induced acute metabolic alkalosis in C3H tumor-bearing C3H/hen mice, by gavage and by intraperitoneal (i.p.) administration of NaHCO(3). (31)P magnetic resonance spectroscopic measurements of 3-aminopropylphosphonate show increases of up to 0.6 pH units in tumor pH(e), and 0.2 to 0.3 pH units in hind leg tissue pH(e), within 2 hours of i.p. administration of NaHCO(3). Theoretical calculations of mitoxantrone uptake into tumor and normal (hind leg) tissue at the measured pH(e) and pH(i) values indicate that a gain in therapeutic index of up to 3.3-fold is possible with NaHCO(3) pretreatment. Treatment of C3H tumor-bearing mice with 12 mg/kg mitoxantrone resulted in a tumor growth delay of 9 days, whereas combined NaHCO(3)--mitoxantrone therapy resulted in an enhancement of the TGD to 16 days.

Stability Shelf Life

Degradation rate constants were affected by ionic strength. Incorporation of propylene glycol or polyethylene glycol in pH 4.01 solution increased drug stability at 50DGC.

Dates

2: Haiyan L. Isolation and identification of a new impurity in mitoxantrone hydrochloride. Pharmazie. 2009;64(6):376‐379.

3: Ling G, Zhang T, Zhang P, Sun J, He Z. Nanostructured lipid-carrageenan hybrid carriers (NLCCs) for controlled delivery of mitoxantrone hydrochloride to enhance anticancer activity bypassing the BCRP-mediated efflux. Drug Dev Ind Pharm. 2016;42(8):1351‐1359. doi:10.3109/03639045.2015.1135937

4: Zhang P, Ling G, Pan X, et al. Novel nanostructured lipid-dextran sulfate hybrid carriers overcome tumor multidrug resistance of mitoxantrone hydrochloride. Nanomedicine. 2012;8(2):185‐193. doi:10.1016/j.nano.2011.06.007

5: Wang CX, Li CL, Zhao X, et al. Yao Xue Xue Bao. 2010;45(12):1565‐1569.

6: Ling G, Zhang T, Zhang P, Sun J, He Z. Synergistic and complete reversal of the multidrug resistance of mitoxantrone hydrochloride by three-in-one multifunctional lipid-sodium glycocholate nanocarriers based on simultaneous BCRP and Bcl-2 inhibition. Int J Nanomedicine. 2016;11:4077‐4091. Published 2016 Aug 23. doi:10.2147/IJN.S95767

7: Coltman CA Jr, McDaniel TM, Balcerzak SP, Morrison FS, Von Hoff DD. Mitoxantrone hydrochloride in lymphoma. Cancer Treat Rev. 1983;10 Suppl B:73‐76. doi:10.1016/0305-7372(83)90027-0

8: Sato K, Hiraide H, Tamakuma S, et al. 5'-deoxy-5-fluorouridine, medroxyprogestrone acetate and mitoxantrone hydrochloride for advanced or recurrent breast cancer. Breast Cancer. 2001;8(1):58‐62. doi:10.1007/BF02967479

9: Coltman CA Jr, McDaniel TM, Balcerzak SP, Morrison FS, Von Hoff DD. Mitoxantrone hydrochloride (NSC-310739) in lymphoma. A Southwest Oncology Group study. Invest New Drugs. 1983;1(1):65‐70. doi:10.1007/BF00180193

10: Wang C, Jiang Y, Xiao H, et al. Hua Xi Yi Ke Da Xue Xue Bao. 1990;21(1):42‐45.